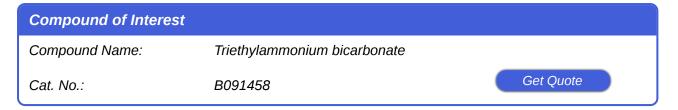


A Comprehensive Technical Guide to the Physical and Chemical Properties of Triethylammonium Bicarbonate

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For Researchers, Scientists, and Drug Development Professionals

Triethylammonium bicarbonate (TEAB) is a volatile buffer salt extensively utilized in a variety of biochemical and analytical applications, most notably in the purification and analysis of nucleic acids and proteins. Its volatility makes it particularly amenable to techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where its removal from the sample is often desired post-analysis. This guide provides an in-depth overview of the core physical and chemical properties of TEAB, supplemented with experimental protocols and logical diagrams to aid in its effective application.

Physical Properties

Triethylammonium bicarbonate is typically handled as an aqueous solution, most commonly at a concentration of 1.0 M with a pH of approximately 8.5. The physical properties of TEAB are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C7H17NO3	[1][2]
Molecular Weight	163.21 g/mol	[1][2]
Appearance	Colorless to light yellow liquid (for 1.0 M aqueous solution)	[3]
Density	1.018 g/mL at 20 °C; 1.02 g/mL at 25 °C	[4][5][6]
Melting Point	17 °C (decomposes)	[7][8]
Boiling Point	Decomposes upon heating	[9]
Refractive Index	n20/D 1.355 (for 1.0 M aqueous solution)	[4][8]
Solubility		
Water	≥ 175 mg/mL (1072.24 mM)	
Methanol, Ethanol, Acetonitrile, DMF, DMSO	Miscible with many organic solvents, though quantitative data is not readily available. Triethylamine, a component, is miscible with acetone, ethanol, and diethyl ether.	

Chemical Properties

The chemical behavior of **triethylammonium bicarbonate** is largely defined by the equilibrium between its constituent components: triethylamine (a tertiary amine) and carbonic acid.



Property	Value/Description	Source(s)
рКа	The pKa of the conjugate acid, triethylammonium (Et₃NH+), is 10.75. This governs the buffering range of the TEAB solution.	[9]
pH of 1.0 M Solution	8.4 - 8.6 at 25 °C	[4][10]
Stability	Aqueous solutions are stable when stored at 2-8°C. The salt is volatile and can be removed by lyophilization. It is known to be stable in moderately basic media at 37°C. Thermal degradation in the presence of CO ₂ can occur at elevated temperatures.	[4][6][11]
Reactivity	As a buffer, it reacts with both acids and bases. The bicarbonate ion reacts with acids to produce carbon dioxide and water. The triethylammonium ion reacts with bases to yield triethylamine. The tertiary amine can act as a nucleophile.	[9]
Decomposition	Upon heating, it decomposes into triethylamine, carbon dioxide, and water. This volatility is a key property for its use in analytical techniques where buffer removal is necessary.	[9]



Experimental Protocols

Detailed methodologies for the preparation and characterization of **triethylammonium bicarbonate**, as well as its application in common laboratory procedures, are provided below.

Preparation of 1.0 M Triethylammonium Bicarbonate Solution

Objective: To prepare a 1.0 M aqueous solution of TEAB with a pH of approximately 8.5.

Materials:

- Triethylamine (TEA)
- Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
- Deionized water
- Large Erlenmeyer flask
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- In a well-ventilated fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to deionized water. For example, to make 1 L of solution, add approximately 139 mL of TEA to 861 mL of deionized water.
- Place the flask in an ice bath on a magnetic stirrer and begin stirring.
- Slowly add crushed dry ice to the stirring solution. Alternatively, bubble carbon dioxide gas through the solution.
- Monitor the pH of the solution periodically. Continue adding carbon dioxide until the pH reaches approximately 8.5.



• Store the resulting 1.0 M TEAB solution in a tightly sealed container at 2-8°C.

Determination of TEAB Concentration by Titration

Objective: To accurately determine the concentration of a prepared TEAB solution.

Materials:

- TEAB solution of unknown concentration
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Buret
- Pipette
- Erlenmeyer flask
- pH meter or a suitable indicator (e.g., methyl orange)

Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the TEAB solution into an Erlenmeyer flask.
- If using an indicator, add a few drops to the flask.
- Fill a clean, rinsed buret with the standardized HCl solution and record the initial volume.
- Titrate the TEAB solution with the HCl, swirling the flask continuously.
- The endpoint is reached when the indicator changes color permanently or when a sharp inflection point is observed on a pH titration curve.
- Record the final volume of HCl used.
- Calculate the molarity of the TEAB solution using the formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of the TEAB solution, and M_2 and V_2 are the molarity and volume of the HCl solution.



Purification of Oligonucleotides using HPLC with TEAB Buffer

Objective: To purify synthetic oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC) with a TEAB buffer system.

Materials:

- Crude oligonucleotide sample
- HPLC system with a C18 column
- Mobile Phase A: 0.1 M TEAB, pH 7.5
- Mobile Phase B: 0.1 M TEAB in 50% acetonitrile, pH 7.5
- Lyophilizer or speed vacuum concentrator

Procedure:

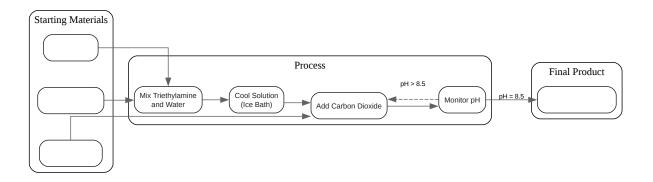
- Dissolve the crude oligonucleotide sample in water or Mobile Phase A.
- Equilibrate the HPLC column with the initial mobile phase conditions (typically a low percentage of Mobile Phase B).
- Inject the sample onto the column.
- Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the length and modifications of the oligonucleotide.
- Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
- Collect the fractions containing the desired oligonucleotide.
- Combine the collected fractions and remove the TEAB buffer and acetonitrile by lyophilization or speed vacuum concentration.



 Re-dissolve the purified oligonucleotide in an appropriate buffer or water for downstream applications.

Visualizations

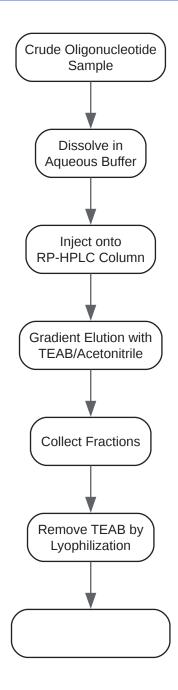
The following diagrams illustrate key logical and experimental workflows involving **triethylammonium bicarbonate**.



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Caption: Workflow for the preparation of a 1.0 M Triethylammonium Bicarbonate solution.

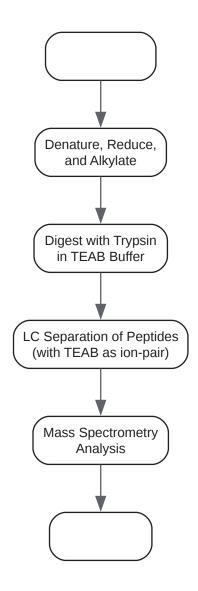




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Caption: Experimental workflow for the purification of oligonucleotides using HPLC with TEAB buffer.





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Caption: A generalized workflow for protein analysis by mass spectrometry utilizing TEAB buffer.

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